Pseudoverdin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

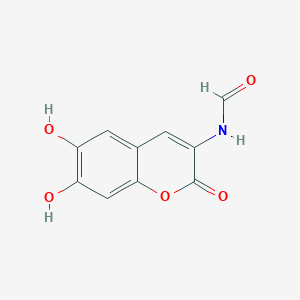

Pseudoverdin, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microbial Interactions and Pathogenicity

Pseudoverdin has been shown to be integral in the interactions between Pseudomonas aeruginosa and other microbial species, particularly fungi such as Aspergillus fumigatus. Research indicates that this compound contributes to the inhibition of fungal biofilm formation by depriving these fungi of essential iron. This was demonstrated in studies where mutants of P. aeruginosa lacking pyoverdine production exhibited increased susceptibility to fungal colonization, highlighting the competitive advantage conferred by this compound in polymicrobial environments such as the lungs of cystic fibrosis patients .

Therapeutic Applications

The ability of this compound to sequester iron from pathogens suggests potential therapeutic avenues for treating infections caused by Pseudomonas aeruginosa and other iron-dependent pathogens. By understanding the mechanisms through which this compound operates, researchers are exploring ways to enhance its efficacy or develop synthetic analogs that could serve as antimicrobial agents. The concept of iron deprivation as a strategy for controlling pathogen growth is gaining traction, with studies indicating that manipulating iron availability can significantly impact microbial virulence .

Environmental Applications

In environmental microbiology, this compound's role as a siderophore is critical for nutrient cycling, particularly in iron-limited ecosystems. Its production by Pseudomonas species facilitates the mobilization of iron from soil minerals, thereby enhancing plant growth and influencing microbial community dynamics. This has implications for bioremediation efforts where enhancing microbial activity can lead to improved degradation of pollutants .

Data Table: Summary of Research Findings on this compound Applications

Case Studies

-

Interaction with Aspergillus fumigatus :

A study investigated the interaction between Pseudomonas aeruginosa and Aspergillus fumigatus, revealing that pyoverdine production significantly inhibited fungal growth through iron sequestration. This study utilized various mutant strains to delineate the specific contributions of different siderophores . -

Iron Deprivation Therapy :

Research exploring the therapeutic potential of siderophores like this compound has shown promise in animal models where iron chelation reduced bacterial load during infections. This approach is being further investigated for its applicability in clinical settings against resistant strains . -

Bioremediation Studies :

Field studies have demonstrated that inoculating soils with Pseudomonas strains capable of producing this compound can enhance the degradation rates of certain pollutants by improving microbial access to essential nutrients .

Propiedades

Número CAS |

150624-46-7 |

|---|---|

Fórmula molecular |

C10H7NO5 |

Peso molecular |

221.17 g/mol |

Nombre IUPAC |

N-(6,7-dihydroxy-2-oxochromen-3-yl)formamide |

InChI |

InChI=1S/C10H7NO5/c12-4-11-6-1-5-2-7(13)8(14)3-9(5)16-10(6)15/h1-4,13-14H,(H,11,12) |

Clave InChI |

CQNMQTYIULLBAS-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |

SMILES canónico |

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O |

Key on ui other cas no. |

150624-46-7 |

Sinónimos |

3-formylamino-6,7-dihydroxycoumarin pseudoverdin pseudoverdine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.